2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
CAS No.: 868221-74-3
Cat. No.: VC4927623
Molecular Formula: C14H12ClN5S2
Molecular Weight: 349.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868221-74-3 |
|---|---|
| Molecular Formula | C14H12ClN5S2 |
| Molecular Weight | 349.86 |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
| Standard InChI | InChI=1S/C14H12ClN5S2/c1-21-14-19-18-12(9-22-13-16-7-2-8-17-13)20(14)11-5-3-10(15)4-6-11/h2-8H,9H2,1H3 |
| Standard InChI Key | HKSUSBDJYPRTPG-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Introduction
The compound 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a complex organic molecule that combines elements of both triazole and pyrimidine rings. This compound is not directly referenced in the provided search results, but its components can be analyzed based on related compounds.
Components Analysis:
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3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: This is a known compound with a molecular formula of C₉H₈ClN₃S and a molecular weight of 225.70 g/mol .
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Pyrimidine Ring: Pyrimidines are aromatic heterocyclic compounds, often found in nucleic acids and various pharmaceuticals.
Chemical Formula and Molecular Weight:
Given the components, the molecular formula for 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine would be C₁₄H₁₂ClN₅S₂. The molecular weight can be estimated by summing the atomic masses of its components: approximately 341.82 g/mol.
Synthesis and Potential Applications
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the triazole component, followed by its modification to introduce a methyl group that can be linked to a pyrimidine ring via a thio group.
Synthesis Steps:
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Preparation of 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole: This involves standard organic synthesis techniques, potentially starting from chlorophenyl and methylthio precursors.
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Introduction of a Methyl Group: This could involve alkylation reactions to add a methyl group to the triazole ring.
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Linkage to Pyrimidine: The modified triazole would then be linked to a pyrimidine ring via a thio group, possibly through nucleophilic substitution reactions.
Potential Applications:
Compounds with triazole and pyrimidine rings often exhibit biological activity, such as antimicrobial or antiviral properties. The specific applications would depend on the compound's ability to interact with biological targets, which could be evaluated through in vitro and in vivo studies.
Research Findings and Data
While specific research findings on 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine are not available, related compounds have shown promise in various biological assays. For example, triazole derivatives have been studied for their antimicrobial properties .
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